Home > Products > Screening Compounds P99281 > early gland protein-1
early gland protein-1 - 147477-75-6

early gland protein-1

Catalog Number: EVT-1518888
CAS Number: 147477-75-6
Molecular Formula: C28H37FO11
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Early gland protein-1 is predominantly sourced from the salivary glands, particularly the submandibular glands. In research involving rat models, this protein has been characterized through various molecular techniques, including cDNA cloning and expression analysis. The gene expression of early gland protein-1 can be influenced by factors such as hormonal stimulation and developmental stages.

Classification

Early gland protein-1 is classified as a secretory protein. It falls under the broader category of salivary proteins, which are essential for maintaining oral health and facilitating digestion through their enzymatic and protective functions.

Synthesis Analysis

Methods

The synthesis of early gland protein-1 involves several methodologies that can be broadly categorized into in vivo and in vitro approaches.

  • In Vivo Synthesis: This typically involves the use of animal models, such as rats or mice, where hormonal stimulation (e.g., isoproterenol treatment) can induce the expression of this protein. Studies show that total RNA samples from salivary glands can be extracted and analyzed for gene expression levels post-stimulation .
  • In Vitro Synthesis: Techniques such as reverse transcription polymerase chain reaction (RT-PCR) are employed to analyze the mRNA levels of early gland protein-1. This involves isolating RNA from salivary glands, converting it to complementary DNA (cDNA), and amplifying specific gene sequences using polymerase chain reaction .

Technical Details

The technical details surrounding the synthesis include:

  • Use of specific primers for amplification.
  • Application of reverse transcriptase enzymes to synthesize cDNA from RNA.
  • Quantitative analysis through densitometric methods to assess relative expression levels.
Molecular Structure Analysis

Structure

The molecular structure of early gland protein-1 has been characterized through various biochemical techniques. It typically consists of a polypeptide chain that exhibits specific folding patterns characteristic of secretory proteins.

Data

Structural studies have indicated that early gland protein-1 may possess domains that facilitate its interaction with other molecules, playing a role in immune modulation. Specific amino acid sequences have been identified that are critical for its functional properties .

Chemical Reactions Analysis

Reactions

Early gland protein-1 participates in several biochemical reactions within the salivary glands. These reactions are primarily related to its secretion and interaction with other proteins or substrates in saliva.

Technical Details

The technical aspects involve:

  • Enzymatic Reactions: Early gland protein-1 may undergo post-translational modifications that affect its activity.
  • Binding Interactions: The protein can interact with antibodies, particularly in autoimmune conditions like Sjögren's syndrome, where antibodies against early gland protein-1 are produced .
Mechanism of Action

Process

The mechanism of action for early gland protein-1 involves its role in the immune response and saliva production. Upon secretion into the saliva, it may interact with pathogens or modulate immune cell activity.

Data

Research indicates that early gland protein-1 can bind to receptors on immune cells, influencing their activation and function. This interaction is particularly relevant in the context of autoimmune diseases where dysregulation occurs .

Physical and Chemical Properties Analysis

Physical Properties

Early gland protein-1 is typically soluble in aqueous environments due to its hydrophilic nature. It has a relatively low molecular weight compared to larger structural proteins.

Chemical Properties

The chemical properties include:

  • Stability: The protein is stable under physiological pH but may denature under extreme conditions.
  • Reactivity: It can undergo various biochemical modifications, which may affect its immunogenicity.

Relevant data from studies indicate that early gland protein-1's stability and reactivity are crucial for its biological functions .

Applications

Scientific Uses

Early gland protein-1 has significant applications in scientific research:

  • Autoimmunity Research: It is studied extensively in relation to autoimmune diseases such as Sjögren's syndrome, where it serves as a biomarker for disease progression.
  • Salivary Diagnostics: Its presence and levels in saliva can be indicative of certain health conditions, making it a potential target for diagnostic assays.

Research continues to explore its therapeutic potential and role in oral health maintenance, highlighting its importance beyond mere structural function within saliva .

Molecular Characterization of Early Growth Response Protein 1 (EGR1)

Structural Analysis of EGR1: Zinc Finger Domains and DNA-Binding Motifs

Early Growth Response Protein 1 (EGR1) is a zinc finger transcription factor characterized by a modular protein architecture that facilitates its DNA-binding and transcriptional regulatory functions. The canonical human EGR1 protein contains three Cys₂-His₂ (C₂H₂) zinc finger domains (residues 337-419) that form the structural basis for sequence-specific DNA recognition. These domains mediate binding to GC-rich consensus sequences (5'-GCG(T/G)GGGCG-3') in the promoter regions of target genes through direct major groove interactions [1] [6] [7]. The zinc finger region exhibits exceptional evolutionary conservation, with identical amino acid sequences across vertebrates including humans, mice, rats, and zebrafish, underscoring its critical functional role [3] [5].

Flanking the DNA-binding domain, EGR1 possesses distinct regulatory regions: A strong N-terminal activation domain (residues 1-270) containing multiple serine residues critical for transcriptional activation, and a weak C-terminal activation domain (residues 321-336). Between these lies an inhibitory domain (residues 271-320) that interacts with transcriptional co-repressors NAB1 and NAB2 (NGFI-A Binding proteins 1 and 2), enabling negative regulation of EGR1 activity. The protein also contains a bipartite nuclear localization signal ensuring predominant nuclear localization following synthesis [1] [6]. Post-translational modifications significantly modulate EGR1 function, with phosphorylation sites including T309 and S350 (phosphorylated by AKT) and S378, T391, T526 (phosphorylated by casein kinase II - CKII). Sumoylation sites further influence protein stability and activity [1] [6].

Table 1: Structural and Functional Domains of Canonical Human EGR1 Protein

DomainAmino Acid ResiduesKey FeaturesFunctional Impact
N-terminal activation domain1-270Rich in serine residues; contains phosphorylation sites (T309, S350)Strong transcriptional activation; regulated by AKT phosphorylation
Inhibitory domain271-320Binding site for NAB1/NAB2 co-repressorsMediates transcriptional repression upon co-repressor binding
Zinc finger domains337-419Three C₂H₂ zinc fingers; highly conserved across vertebratesSequence-specific DNA binding to GC-rich elements
C-terminal activation domain321-336Weak activator; contains phosphorylation sites (S378, T391, T526)Contributes weakly to transactivation; regulated by CKII phosphorylation
Nuclear localization signalMultiple segmentsBipartite signalDirects nuclear import for genomic target access

Biophysical studies comparing DNA-binding characteristics reveal that EGR1-DNA complex formation is favored by both enthalpy and entropy, with approximately 7.7 ion pairs formed in the complex. DNA binding remains efficient across physiological pH ranges (optimal at pH 8.0) and is sensitive to ionic strength. Mutational analyses demonstrate that zinc finger domains recognize specific nucleotide triplets, with highest affinity for the sequence GNG(T/G)GGGCG [7]. This sequence specificity distinguishes EGR1 from related zinc finger proteins like WT1, despite structural similarities in their DNA-binding domains [7].

Genomic Organization and Evolutionary Conservation of the EGR1 Gene

The human EGR1 gene resides on chromosome 5q31.1 and exhibits a compact genomic organization comprising two exons separated by a single intron. This streamlined structure is evolutionarily conserved across vertebrates, though regulatory elements within promoter and intronic regions display species-specific adaptations [1] [5]. The promoter region contains multiple cis-regulatory elements including serum response elements (SREs), cAMP response elements (CREs), and Ets-binding sites, enabling rapid induction by diverse extracellular signals [6] [10].

Phylogenetic analyses demonstrate remarkable conservation of EGR1 coding sequences across vertebrate lineages. Zebrafish Egr1 shares 81% amino acid similarity with human EGR1, rising to 95% identity within the zinc finger DNA-binding domain [3] [5]. Mouse and rat EGR1 proteins exhibit over 98% identity to the human protein, particularly within functional domains. This conservation extends to expression patterns, with abundant neural expression observed in mammals, birds (e.g., great tit, Parus major), teleost fish (e.g., African cichlid Astatotilapia burtoni), and amphibians [3] [6] [8].

Table 2: Evolutionary Conservation of EGR1 Across Species

SpeciesCommon Name*Amino Acid IdentityKey Evolutionary Findings
Homo sapiensHuman100% (reference)Chromosome 5q31.1 localization; conserved two-exon structure
Mus musculusHouse mouse98%Viable knockouts with neural/endocrine phenotypes; conserved inducibility
Rattus norvegicusNorway rat98%Identical zinc finger domain; conserved neuronal expression
Taeniopygia guttataZebra finch95%Song-learning associated expression; conserved alternative splicing
Danio rerioZebrafish81%Polymorphic triplet repeat in N-terminus; conserved DNA-binding and transactivation potential
Astatotilapia burtoniAfrican cichlid~80%Activity-dependent induction conserved; rapid expression kinetics (peak 30 min post-stimulus)
Parus majorGreat tit>90%Evidence of positive selection (dN/dS=1.8); associated with learning/cognition evolution

*Overall identity to human EGR1 protein sequence

Notably, molecular evolutionary analyses reveal signatures of positive selection acting on EGR1 in specific lineages. In songbirds like the great tit (Parus major), comparative genomics identifies EGR1 within genomic regions showing elevated non-synonymous to synonymous substitution rates (dN/dS) and increased CpG methylation in brain tissue. These signatures suggest adaptive evolution of EGR1 associated with enhanced learning and cognitive abilities in passerine birds. Similarly, the tit lineage (Paridae) exhibits accelerated EGR1 evolution compared to related avian families, potentially linked to their exceptional behavioral flexibility and innovation in foraging strategies [8].

Transcriptional and Post-Translational Regulation of EGR1 Expression

EGR1 exemplifies a prototypical immediate-early gene (IEG), characterized by rapid, transient transcription induction within minutes of extracellular stimulation, independent of de novo protein synthesis. This responsiveness is mediated through its promoter architecture, which integrates signals from multiple signaling cascades:

  • MAPK/ERK Pathway: Growth factors (NGF, BDNF), serum components, and mitogens activate the Raf/MEK/ERK kinase cascade, leading to phosphorylation of transcription factors (e.g., Elk-1) that bind Serum Response Elements (SREs) in the EGR1 promoter [1] [6] [9].
  • Calcium-Dependent Pathways: Neuronal activity and glutamate receptor activation (particularly NMDA-R) trigger calcium influx, activating Ca²⁺/calmodulin-dependent kinases (CaMK) and the cAMP/PKA pathway, which converge on CREB binding to cAMP Response Elements (CREs) [3] [6] [10].
  • Stress Kinase Pathways: Cellular stressors activate p38 MAPK and JNK pathways, contributing to EGR1 induction in inflammatory contexts or mechanical stress (e.g., tendon formation) [4] [10].

Pharmacological inhibition studies demonstrate that PKA inhibition (H89) completely blocks quercetin-induced EGR1 expression in pancreatic β-cells, while p38 MAPK inhibition (SB203580) causes partial suppression. siRNA-mediated knockdown confirms PKAα as the dominant regulator in this context [10].

Beyond transcriptional control, EGR1 function is extensively modulated by post-translational modifications (PTMs):

  • Phosphorylation: AKT-mediated phosphorylation (T309, S350) promotes sumoylation and subsequent ubiquitin-mediated degradation, reducing EGR1 stability. Conversely, PKC-mediated phosphorylation enhances DNA-binding affinity. Casein kinase II (CKII) phosphorylation (S378, T391, T526) inhibits DNA binding and transcriptional activity [1] [6].
  • Sumoylation: Facilitated by Ubc9/SUMO-1/ARF system following AKT phosphorylation, targets EGR1 for proteasomal degradation, limiting its half-life to approximately 2 hours under inducible conditions [1] [2].
  • Acetylation: Competes with phosphorylation events, influencing both protein stability and transcriptional activity, particularly in contexts regulating cell survival/apoptosis balance [1].

An important regulatory axis involves ERK1/2-EGR1-SRSF10 in cancer. ERK1/2 activation induces EGR1, which binds the SRSF10 promoter. EGR1 recruits ten-eleven translocation methylcytosine dioxygenase 1 (TET1), catalyzing CpG demethylation (hydroxymethylation) near the EGR1 binding site, thereby sustaining SRSF10 expression. SRSF10, in turn, drives oncogenic alternative splicing programs (e.g., BCL2L1, PKM) in head and neck cancer [9].

Isoforms and Splice Variants: Functional Diversification

While canonical EGR1 functions as a 533-543 amino acid transcription factor, alternative splicing generates protein isoforms with distinct functional properties. The best-characterized variant is EGR1 Δ141-278 (also termed EGR1 isoform 2), identified in human neuronal SH-SY5Y cells and other cell lines (HEK293T, HT-29, U2OS). This variant arises from excision of a 414-nucleotide segment from the coding sequence (CDS) via alternative splicing involving an "exitron" (exonic intron). The deletion corresponds precisely to amino acids 141-278 in the canonical protein, which constitutes a significant portion of the N-terminal activation domain [1].

Despite the large deletion, the EGR1 Δ141-278 isoform retains an intact nuclear localization signal and zinc finger DNA-binding domain. Consequently, it localizes to the nucleus similarly to the full-length protein, as confirmed by subcellular fractionation and immunofluorescence microscopy [1]. However, functional assays reveal critical deficiencies:

  • Impaired Transcriptional Activation: Overexpression of canonical EGR1 significantly upregulates target genes like Activity Regulated Cytoskeleton Associated Protein (ARC) and Salt Inducible Kinase 1 (SIK1) in HEK293T cells. In contrast, EGR1 Δ141-278 fails to activate these genes, demonstrating a severe deficit in transactivation capacity despite intact DNA-binding potential [1].
  • Altered Protein Interactions: The deleted region (residues 141-278) contains critical motifs for interactions with transcriptional co-activators (e.g., CREB-binding protein - CBP/p300) and components of the basal transcriptional machinery (e.g., TATA-binding protein associated factors - TAFs). Loss of these interaction interfaces likely underlies the isoform's transactivation defect [1] [6].
  • Expression Levels: Quantitative PCR analyses consistently show that EGR1 Δ141-278 transcripts are expressed at significantly lower levels (mean Ct values 28-32) compared to canonical EGR1 across various cell types, suggesting tighter regulatory control or reduced stability of this isoform [1].

Table 3: Characteristics of Major EGR1 Isoforms

IsoformLength (aa)Structural FeaturesCellular LocalizationFunctional CapabilitiesExpression Level
Canonical EGR1533-543Full N-terminal domain, inhibitory domain, zinc fingers, NLSNuclearStrong transcriptional activator; binds NAB1/NAB2High; rapidly inducible
EGR1 Δ141-278~320Lacks aa 141-278 (part of N-terminal domain); retains zinc fingers and NLSNuclearDeficient transcriptional activation; dominant-negative potential?Low (Ct ~28-32); constitutively expressed?
Potential OthersVariablePredicted based on alternative polyadenylation or splicingUnknownMay influence mRNA stability/localization (polyA variants)Tissue-specific?

Beyond the Δ141-278 variant, earlier studies identified alternative polyadenylation events generating EGR1 mRNA variants differing in their 3' untranslated regions (UTRs). These variants possess different complements of cis-acting elements, including potential NMDA receptor-responsive elements and cytoplasmic polyadenylation elements (CPEs), which likely influence mRNA stability, subcellular localization, and translational efficiency in response to synaptic activity, particularly in neurons [1] [6]. While the protein sequences encoded by these variants are identical to canonical EGR1, their differential regulation adds another layer to the post-transcriptional control of EGR1 expression.

The existence of structurally and functionally distinct EGR1 isoforms demonstrates functional diversification within the EGR1 system. The Δ141-278 variant, while deficient in transactivation, retains nuclear localization and DNA-binding capability. This raises the possibility of dominant-negative functions, where the isoform could compete with full-length EGR1 for binding sites on target gene promoters or for interacting partners (e.g., limiting availability of co-activators), thereby fine-tuning the transcriptional output of the canonical EGR1 signal. This mechanism could contribute to the precise spatiotemporal control of EGR1-dependent gene expression programs in development, plasticity, or disease contexts like cancer and fibrosis [1] [4] [9].

Properties

CAS Number

147477-75-6

Product Name

early gland protein-1

Molecular Formula

C28H37FO11

Synonyms

early gland protein-1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.